2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
Description
2-Methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a benzamide derivative featuring a methyl-substituted aromatic core linked via an ethyl group to a 3-methyl-1,2-oxazole heterocycle. The benzamide scaffold is widely recognized for its versatility in drug development due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-3-4-6-13(10)14(17)15-8-7-12-9-11(2)16-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYWXGAQNPFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE typically involves the formation of the oxazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The subsequent steps involve the coupling of the oxazole derivative with a benzamide precursor using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Benzamide Modifications: The target compound and ’s derivative share a methyl-substituted benzamide core. However, ’s hydroxy-dimethylethyl group introduces a polar hydroxyl moiety, enhancing solubility compared to the target compound’s hydrophobic oxazole .
Heterocyclic Variations :
- The target compound’s 1,2-oxazole ring differs from ’s isoxazole (1,2-oxazole vs. 1,2-isoxazole). Isoxazole’s oxygen atom reduces nitrogen lone-pair availability, altering coordination properties in metal-catalyzed reactions .
- ’s oxadiazole ring introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity compared to the target compound’s oxazole .
Linker and Substituent Effects :
- The ethyl linker in the target compound provides flexibility, contrasting with ’s rigid hydrazine-indole linker, which may restrict conformational freedom .
- ’s fluorophenyl group enhances metabolic stability and membrane permeability via fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
2-Methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with a methylated oxazole side chain, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines. A notable study indicated that certain oxadiazole derivatives exhibited cytotoxic activity with IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HeLa .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| Oxadiazole Derivative 1 | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Oxadiazole Derivative 2 | HeLa | 2.41 | Apoptosis via caspase activation |
These findings suggest that the presence of the oxazole moiety may enhance the anticancer properties of benzamide derivatives.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Studies have shown that compounds with similar structures can activate apoptotic pathways, particularly through the upregulation of p53 and subsequent caspase activation .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death .
- Inhibition of Kinases : Certain benzamide derivatives are known to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted therapy .
Study on Antitumor Activity
A significant study investigated the antitumor activity of various benzamide derivatives, including those with oxazole substitutions. The results indicated that these compounds could effectively inhibit tumor growth in vivo models. The study emphasized the need for further structural modifications to enhance efficacy and selectivity against cancer cells .
In Vitro Evaluation
In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing safer therapeutic agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide Coupling : React 2-methylbenzoic acid derivatives (e.g., acid chlorides) with 2-(3-methyl-1,2-oxazol-5-yl)ethylamine under Schotten-Baumann conditions (e.g., NaOH, THF/H₂O) .
Oxazole Ring Formation : For the oxazole moiety, use cyclization of propargylamine derivatives with nitriles or carbonyl compounds under catalytic conditions (e.g., Cu(I) catalysts) .
- Optimization : Yield improvements (60–75%) are achieved via controlled stoichiometry, inert atmospheres, and microwave-assisted synthesis for reduced reaction times .
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Solvent | THF/H₂O or DCM | 60–75% |
| Catalyst | DCC (for amide coupling) | — |
| Temperature | 0–25°C (amide step) | — |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at benzamide and oxazole moieties). Chemical shifts for oxazole protons typically appear at δ 6.5–7.0 ppm .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and oxazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies between experimental crystallographic data and computational docking results be resolved?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL (SHELX suite) for high-precision refinement against X-ray data. Adjust thermal parameters and occupancy ratios to resolve electron density mismatches .
- Computational Validation : Compare DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .
- Cross-Validation : Overlay experimental and theoretical structures using software like Mercury (CCDC) to identify steric clashes or hydrogen-bonding inconsistencies .
| Crystallographic Parameter | Experimental Value | DFT-Optimized Value |
|---|---|---|
| C=O Bond Length (Å) | 1.23 | 1.25 |
| Dihedral Angle (°) | 112.5 | 115.2 |
Q. What strategies mitigate low reproducibility in biological activity assays across cell lines?
- Methodological Answer :
- Standardized Assay Design : Use isogenic cell lines and control for passage number/phenotypic drift. Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to reduce variability in protein expression .
- Data Normalization : Include internal controls (e.g., housekeeping genes for qPCR) and use Z-factor analysis to quantify assay robustness.
- Mechanistic Profiling : Combine target-specific assays (e.g., kinase inhibition) with phenotypic screens (e.g., apoptosis markers) to distinguish on-target vs. off-target effects .
Q. How can solvent effects influence the compound’s conformational stability in solution?
- Methodological Answer :
- Solvent Polarity Studies : Use variable solvent NMR (e.g., DMSO-d₆ vs. CDCl₃) to probe conformational changes. Polar solvents stabilize amide resonance structures, altering rotational barriers .
- MD Simulations : Perform molecular dynamics (GROMACS) in explicit solvent models (e.g., TIP3P water) to predict solvation shells and hydrogen-bonding networks. Compare with experimental dielectric constant data .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., microsomal assays) to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxazole ring oxidation may reduce efficacy in vivo .
- Dose Escalation Studies : Correlate in vitro IC₅₀ values with in vivo dosing regimens (e.g., mg/kg/day) to adjust for species-specific ADME differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
